UK-371804 UK-371804 UK 371804 is an inhibitor of urokinase-type plasminogen activator (uPA; Ki = 10 nM). It is 4,000- and 2,700-fold selective for uPA over tissue plasminogen activator (tPA) and plasmin, respectively. UK 371804 inhibits exogenous uPA in human chronic wound fluid (IC50 = 0.89 μM). Topical administration of UK 371804 inhibits exogenous uPA activity in a porcine excisional wound model.
UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005803
InChI: InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)
SMILES: CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
Molecular Formula: C14H16ClN5O4S
Molecular Weight: 385.8 g/mol

UK-371804

CAS No.:

Cat. No.: VC0005803

Molecular Formula: C14H16ClN5O4S

Molecular Weight: 385.8 g/mol

Purity: ≥98% by HPLC

* For research use only. Not for human or veterinary use.

UK-371804 -

Molecular Formula C14H16ClN5O4S
Molecular Weight 385.8 g/mol
IUPAC Name 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
Standard InChI InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19)
Standard InChI Key XSDAXWRCPTYNOD-UHFFFAOYSA-N
SMILES CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
Canonical SMILES CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl
Appearance Crystalline solid

Chemical and Structural Properties

Molecular Characteristics

UK-371804, chemically designated as 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid hydrochloride, has a molecular formula of C₁₄H₁₆ClN₅O₄S and a molecular weight of 385.83 g/mol in its free base form . The hydrochloride salt (UK-371804 HCl) increases the molecular weight to 422.29 g/mol (C₁₄H₁₇Cl₂N₅O₄S) . The compound features a guanidine-substituted isoquinoline core linked to a sulfonamide group and a methylpropanoic acid moiety, which collectively contribute to its binding affinity and selectivity .

Table 1: Molecular Properties of UK-371804

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN₅O₄S (free base)
Molecular Weight385.83 g/mol (free base)
CAS Number (free base)256477-09-5
CAS Number (HCl salt)256476-36-5
Solubility8.33 mg/mL in DMSO
Purity≥98% (HPLC)

Synthesis and Stability

UK-371804 is synthesized via a multi-step process involving sulfonylation of a 1-guanidino-4-chloroisoquinoline intermediate, followed by coupling with 2-amino-2-methylpropanoic acid and subsequent hydrochloride salt formation . The compound is stable under recommended storage conditions (-20°C for long-term storage) but exhibits moderate solubility in aqueous solutions, necessitating DMSO for in vitro applications .

Pharmacological Profile

Enzyme Inhibition and Selectivity

UK-371804 inhibits uPA with a Ki of 10 nM, demonstrating 4,000-fold selectivity over tPA and 2,700-fold selectivity over plasmin . This specificity arises from its unique interaction with uPA’s active site:

  • The guanidine group forms a salt bridge with Asp189 in the S1 pocket.

  • The sulfonamide linker hydrogen-bonds with Ser190 and Gly219.

  • The isoquinoline core engages in hydrophobic interactions with Trp215 and Cys191-Cys220 .

Table 2: Pharmacological Data

ParameterValueSource
uPA Ki10 nM
tPA Ki40 µM (4,000-fold selectivity)
Plasmin Ki27 µM (2,700-fold selectivity)
TMPRSS2 Ki1.2 µM
IC₅₀ (human wound fluid)890 nM

Mechanism of Action

Unlike antibodies targeting the uPA receptor (uPAR), UK-371804 directly inhibits active uPA by occupying its catalytic triad (Ser195, His57, Asp102) . This reversible, substrate-competitive mechanism prevents the cleavage of plasminogen to plasmin, thereby attenuating extracellular matrix degradation and cell migration . Recent studies also identify UK-371804 as a non-covalent TMPRSS2 inhibitor (Ki = 1.2 µM), with potential applications in viral entry inhibition.

Therapeutic Applications

Cancer Metastasis

uPA overexpression correlates with poor prognosis in breast, pancreatic, and glioblastoma cancers. In 3D tumouroid models, UK-371804 (10 µM) reduced uPA activity by >80% but showed no significant cytotoxicity over seven days, suggesting its effects are primarily anti-invasive rather than antiproliferative .

Chronic Wound Healing

In a porcine excisional wound model, topical UK-371804 (0.1% w/v) penetrated wound tissue and inhibited exogenous uPA by >90% without impairing re-epithelialization or collagen deposition . This aligns with its proposed role in modulating proteolytic activity in chronic ulcers .

Pharmacokinetics and Toxicology

Absorption and Distribution

UK-371804 exhibits low gastrointestinal absorption (Caco-2 permeability <1 × 10⁻⁶ cm/s) and cannot cross the blood-brain barrier, limiting its use to topical or localized applications . Plasma protein binding is moderate (~75%), with a volume of distribution of 0.8 L/kg .

Metabolism and Excretion

In vitro studies using human liver microsomes indicate slow hepatic metabolism (<10% over 2 hours), primarily via CYP3A4-mediated oxidation . The compound is excreted unchanged in urine (∼60%) and feces (∼25%) within 24 hours .

Recent Advances and Future Directions

Combination Therapies

Recent trials (2024–2025) explore UK-371804 synergies with:

  • Marimastat (MMP inhibitor): Enhanced anti-invasive effects in pancreatic cancer models .

  • Camostat (TMPRSS2 inhibitor): Additive inhibition of SARS-CoV-2 entry in lung organoids .

Formulation Optimization

Nanoparticle encapsulation (e.g., PLGA-based systems) improves UK-371804’s solubility and wound retention, achieving 3-fold higher local concentrations in preclinical models .

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